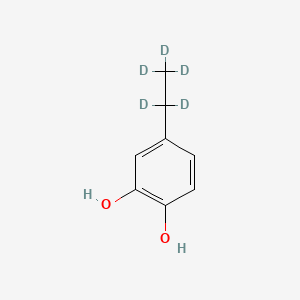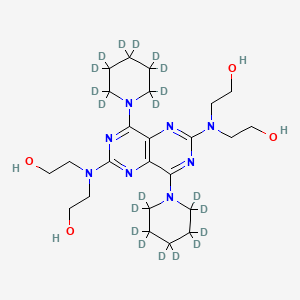
Zileuton-d4
Overview
Description
Zileuton-d4 is a deuterium-labeled derivative of Zileuton, a potent and selective inhibitor of the enzyme 5-lipoxygenase. This enzyme is crucial in the biosynthesis of leukotrienes, which are inflammatory mediators involved in conditions such as asthma. This compound is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry, to quantify Zileuton levels in biological samples .
Mechanism of Action
Target of Action
Zileuton-d4, a deuterium-labeled variant of Zileuton, primarily targets the enzyme 5-lipoxygenase (5-LO) . This enzyme plays a crucial role in the synthesis of leukotrienes, a group of inflammatory mediators that contribute to conditions like asthma .
Mode of Action
This compound acts as a selective inhibitor of 5-LO . By inhibiting this enzyme, it prevents the conversion of arachidonic acid into leukotrienes . Specifically, it inhibits the formation of leukotrienes LTB4, LTC4, LTD4, and LTE4 . Both the R (+) and S (-) enantiomers of Zileuton are pharmacologically active as 5-LO inhibitors .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid metabolism through the 5-LO pathway . By inhibiting 5-LO, this compound reduces the production of leukotrienes, which are known to induce inflammation, edema, mucus secretion, and bronchoconstriction . This results in a reduction of these symptoms in conditions like asthma .
Result of Action
This compound has significant molecular and cellular effects. It has been shown to prevent vascular endothelial growth factor (VEGF)-induced proliferation of human umbilical vein endothelial cells (HUVECs) in vitro, as well as in vivo . Furthermore, it activates pro-apoptotic signaling cascades, suppresses the expression of VCAM-1, ICAM-1, ETS related gene (Erg), and reduces the production of nitric oxide (NO) .
Biochemical Analysis
Biochemical Properties
Zileuton-d4, like Zileuton, acts as a potent and selective inhibitor of the enzyme 5-lipoxygenase . This enzyme catalyzes the conversion of arachidonic acid into leukotrienes, which are potent mediators of inflammation . By inhibiting 5-LO, this compound can reduce the production of leukotrienes, thereby modulating inflammatory responses .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been reported to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) in vitro . It also induces apoptosis in these cells, suggesting that it may have anti-angiogenic effects . Furthermore, this compound has been shown to suppress the expression of VCAM-1, ICAM-1, and ETS related gene (Erg), and reduce the production of nitric oxide (NO) .
Molecular Mechanism
The molecular mechanism of this compound involves its selective inhibition of 5-lipoxygenase . This enzyme catalyzes the formation of leukotrienes from arachidonic acid . Specifically, this compound inhibits the formation of leukotriene LTB4, LTC4, LTD4, and LTE4 . This inhibition can lead to a reduction in inflammation and other leukotriene-mediated responses .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound have not been extensively studied, research on Zileuton suggests that it can have long-term effects on cellular function . For instance, Zileuton has been shown to prevent tumor formation and decrease tumor growth in cervical cancer xenograft mouse models .
Dosage Effects in Animal Models
The effects of this compound in animal models have not been extensively studied. Studies on Zileuton have shown that it can prevent tumor formation and decrease tumor growth in cervical cancer xenograft mouse models at non-toxic doses .
Metabolic Pathways
This compound, like Zileuton, is involved in the arachidonic acid metabolic pathway . It inhibits the enzyme 5-lipoxygenase, which is responsible for the conversion of arachidonic acid into leukotrienes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been extensively studied. Zileuton, the parent compound, is known to be well absorbed from the gastrointestinal tract, suggesting that this compound may have similar properties .
Subcellular Localization
The parent compound, Zileuton, is known to inhibit 5-lipoxygenase, an enzyme that is typically localized in the cytoplasm of cells . Therefore, it is plausible that this compound may also localize to the cytoplasm to exert its inhibitory effects on 5-lipoxygenase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zileuton-d4 involves the incorporation of deuterium atoms into the Zileuton molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often begins with the preparation of deuterated reagents, followed by their reaction with the precursor molecules under controlled conditions. For instance, deuterated solvents and catalysts are used to facilitate the exchange of hydrogen with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to ensure the efficient and consistent incorporation of deuterium. Quality control measures are critical to ensure the purity and isotopic enrichment of the final product. Techniques such as liquid chromatography and mass spectrometry are employed to verify the product’s quality .
Chemical Reactions Analysis
Types of Reactions
Zileuton-d4, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound back to its original form or to other reduced derivatives.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed under controlled conditions.
Major Products
The major products formed from these reactions include deuterated sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Zileuton-d4 is extensively used in scientific research, particularly in:
Analytical Chemistry: As an internal standard in mass spectrometry for the quantification of Zileuton in biological samples.
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Zileuton.
Biomedical Research: Investigating the role of leukotrienes in inflammatory diseases and the therapeutic potential of 5-lipoxygenase inhibitors
Comparison with Similar Compounds
Similar Compounds
Montelukast: A leukotriene receptor antagonist that blocks the action of leukotrienes.
Zafirlukast: Another leukotriene receptor antagonist with similar therapeutic effects.
Uniqueness
Zileuton-d4 is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in analytical applications. Unlike Montelukast and Zafirlukast, which block leukotriene receptors, this compound inhibits the synthesis of leukotrienes, providing a different mechanism of action .
Properties
IUPAC Name |
1-[1-(1-benzothiophen-2-yl)-1,2,2,2-tetradeuterioethyl]-1-hydroxyurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-7(13(15)11(12)14)10-6-8-4-2-3-5-9(8)16-10/h2-7,15H,1H3,(H2,12,14)/i1D3,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLSOWXNZPKENC-CWIRFKENSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2S1)N(C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C1=CC2=CC=CC=C2S1)N(C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662229 | |
| Record name | N-[1-(1-Benzothiophen-2-yl)(~2~H_4_)ethyl]-N-hydroxyurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189878-76-9 | |
| Record name | N-[1-(1-Benzothiophen-2-yl)(~2~H_4_)ethyl]-N-hydroxyurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why is Zileuton-d4 used in the analysis of Zileuton in biological samples?
A1: this compound is utilized as an internal standard (ISTD) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying zileuton in human plasma [, ]. The use of a deuterated analog like this compound offers several advantages:
Q2: What analytical method was validated using this compound as the internal standard?
A2: The research describes the development and validation of a highly sensitive and selective LC-MS/MS method for determining zileuton concentrations in human plasma []. Key features of the validated method include:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















